SMPT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

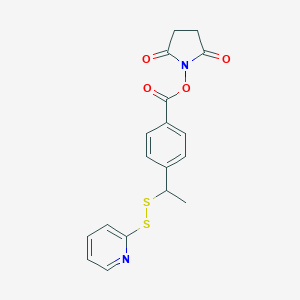

Stachybotrys microspora triprenyl phenol 7, commonly referred to as SMTP-7, is a complex natural compound produced by the fungus Stachybotrys microspora. This compound belongs to the class of synthetic organic compounds and is characterized by its intricate molecular structure, which includes five chiral centers. The absolute stereochemical configuration of SMTP-7 has been elucidated through advanced techniques such as microcrystal electron diffraction. SMTP-7 exhibits a variety of biological activities, making it a subject of interest in pharmacological research.

SMPT acts as a linker molecule in ADCs. It facilitates the conjugation of a cytotoxic drug to a monoclonal antibody. The antibody recognizes and binds to specific antigens on the surface of cancer cells. Once inside the targeted cell, the cleavable disulfide bond releases the cytotoxic drug, exerting its therapeutic effect [].

- Limited data: Specific data on SMPT's toxicity, flammability, and reactivity is not readily available in scientific literature.

- General precautions: As with most chemicals, handling SMPT should follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE).

As a Cross-Linker

SMPT is a valuable tool in scientific research due to its function as a heterobifunctional cross-linker. This means it possesses two different reactive groups, allowing it to covalently link two distinct molecules together.

- Reactive Groups:

This dual functionality enables SMPT to effectively bridge molecules with different functional groups, facilitating various research applications:

Immunotoxin Conjugation

SMPT is frequently employed in the creation of immunotoxins, which are potent molecules combining an antibody and a toxin. The antibody specifically targets a cancer cell, while the toxin delivers the cytotoxic payload. SMPT covalently links the antibody (amine group) to the toxin (sulfhydryl group), enabling targeted delivery of the toxin to the cancer cells.

Protein Conjugation

SMPT can be utilized to conjugate various proteins for research purposes. By linking proteins with different functionalities, researchers can investigate protein-protein interactions, enzyme activity, and other biochemical processes.

Advantages of Using SMPT

Cleavable Disulfide Bond

SMPT incorporates a cleavable disulfide bond in its structure. This bond can be broken under specific reducing conditions, allowing researchers to control the release of the linked molecule or study the stability of the conjugate.

Improved Stability

Compared to other cross-linkers lacking a cleavable bond, SMPT offers enhanced in vivo stability. This is attributed to the presence of a methyl group and a benzene ring near the disulfide bond, hindering its spontaneous breakage within the body.

The biological activity of SMTP-7 is multifaceted. It has demonstrated thrombolytic, anti-inflammatory, and antioxidant properties. These effects are particularly relevant for its consideration as a clinical anti-thrombotic agent, especially in the context of stroke treatment. The compound's ability to modulate key biochemical pathways positions it as a promising candidate for developing novel therapeutic interventions targeting cardiovascular diseases and related disorders .

The synthesis of SMTP-7 can be approached through various organic synthesis techniques. While specific synthetic routes have not been extensively documented in public literature, it is generally derived from natural sources or synthesized using multi-step organic reactions that involve complex transformations typical of triprenyl phenols. The synthesis may involve the use of chiral catalysts or reagents to ensure the correct stereochemistry is achieved due to the compound's multiple chiral centers .

SMTP-7 has potential applications in several fields:

- Pharmaceutical Development: Its thrombolytic and anti-inflammatory properties make it a candidate for drug development aimed at treating cardiovascular diseases.

- Research: SMTP-7 serves as a valuable tool in biochemical research to study thrombolysis and inflammation mechanisms.

- Natural Products Chemistry: As a natural compound with significant biological activity, it is of interest in the field of natural product chemistry for its potential benefits and applications .

Studies investigating the interactions of SMTP-7 with biological targets have revealed its capacity to modulate various pathways involved in thrombosis and inflammation. For instance, its role as a soluble epoxide hydrolase inhibitor suggests that it may influence fatty acid metabolism and inflammatory responses. Further research into its interaction with specific receptors or enzymes could elucidate additional therapeutic potentials and mechanisms of action .

SMTP-7 shares structural and functional similarities with several other compounds that exhibit biological activity. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Key Activities | Unique Features |

|---|---|---|---|

| Orniplabin | Triprenyl phenol | Antitumor, anti-inflammatory | Related structure with distinct activity |

| BIIB131 | Synthetic analog | Anti-thrombotic | Developed for specific therapeutic uses |

| TMS-007 | Triprenyl phenol | Antioxidant, anti-inflammatory | Similar structure but different targets |

SMTP-7 is unique due to its specific stereochemical configuration and its demonstrated efficacy as both an anti-inflammatory and thrombolytic agent, distinguishing it from other triprenyl phenols which may not exhibit such a broad spectrum of activity .

Fungal Biosynthesis of Stachybotrys microspora Metabolites

The biosynthesis of SMTP compounds in S. microspora involves a sophisticated multi-step pathway with several key intermediates. The biosynthetic route combines two distinct pathways: the isoprene biosynthesis to produce farnesyl diphosphate, and the polyketide pathway to yield orsellinic acid. The docking of these two metabolites forms the triprenyl phenol precursor, grifolic acid, which can be converted into various triprenyl phenol metabolites through different cyclization mechanisms.

Recent research has elucidated that SMTP biosynthesis is regulated by at least three distinct mechanisms:

- pri-SMTP formation affected by nitrogen and carbon nutrients

- Compartmentalization of pri-SMTP formation/storage

- Amine-regulated pri-SMTP oxidation

The SMTP biosynthetic pathway involves several critical intermediates. Initially, pri-SMTP (primary SMTP) is formed in particular septate mycelia of S. microspora when grown under specific nutritional conditions. This formation is significantly regulated by nitrogen and carbon sources - pri-SMTP accumulates substantially when the fungus is grown on potassium nitrate (KNO₃) as a nitrogen source, but minimal accumulation occurs when ammonia (NH₄Cl) is used instead.

The conversion of pri-SMTP to pre-SMTP is catalyzed by an enzyme designated as pri-SMTP oxidase, which appears to be constitutively expressed. Interestingly, while the enzyme is always present, the oxidation reaction is accelerated only when a primary amine is available in the environment. This represents a unique regulatory mechanism where the substrate consumption is controlled by the availability of the reagent (amine) needed for the subsequent reaction step.

The final and perhaps most distinctive step in SMTP biosynthesis is a non-enzymatic reaction between pre-SMTP and a primary amine. Pre-SMTP contains an o-phthalaldehyde moiety that readily reacts with primary amines to form the corresponding SMTP congener. This reaction explains the remarkable diversity of SMTP congeners observed in nature, as different amines result in different N-linked side chains in the final SMTP structure.

Table 1: Regulatory Mechanisms in SMTP Biosynthesis

| Regulatory Mechanism | Description | Nutrient Conditions | Effect |

|---|---|---|---|

| pri-SMTP formation | Initial precursor synthesis | KNO₃ (non-preferred N source) | High accumulation |

| NH₄Cl (preferred N source) | Low accumulation | ||

| Sucrose (C source) | Required for synthesis | ||

| myo-Inositol (alternative C) | No synthesis | ||

| Compartmentalization | Localization in specific septate cells | Controls spatial distribution of synthesis | |

| Amine-regulated oxidation | Conversion of pri-SMTP to pre-SMTP | Presence of primary amines | Accelerated oxidation |

| Absence of primary amines | Slow oxidation |

The structural characteristics of these intermediates have been well-established. Pri-SMTP exhibits tautomerism and has a distinctive structure that enables its oxidation to pre-SMTP. Pre-SMTP contains two aldehyde groups in the chroman moiety, making it highly reactive toward primary amines. This reactivity is crucial for the final step in SMTP biosynthesis and provides a foundation for the diversity of SMTP congeners observed.

Chemical Synthesis Strategies for SMTP Derivatives

Recent advances in synthetic chemistry have enabled the total synthesis of several SMTP congeners, most notably SMTP-7, one of the most pharmacologically potent members of this family. The first total synthesis of SMTP-7 was recently reported, establishing an important milestone in SMTP research.

The synthetic strategy involved establishing the two pyran ring stereogenic centers and employing key reactions including a double reductive amination and a double lactam ring formation performed in flow conditions. The synthesis began with the isolation of (2R,3S)-trans-benzopyran intermediate (compound 7A) by chiral preparative SFC chromatography, which was then carried forward to produce SMTP-7. The analytical data for the synthetic SMTP-7, including ¹H and ¹³C NMR data, HPLC retention time, and UV spectrum, showed excellent agreement with those of natural SMTP-7, confirming the success of the synthesis.

The absolute stereochemistry of SMTP congeners was initially proposed as 8S, 9S configuration based on NMR techniques using the simplest congener, SMTP-0. However, more recent investigations utilizing a combination of NMR and crystallographic techniques proved an 8S, 9R configuration for stachybotrin C, an analog of SMTP. This finding led to the revision of the stereochemistry for all SMTP congeners to 8S, 9R configuration.

Table 2: Important Synthetic Milestones for SMTP Compounds

For comparison, the synthesis of related compounds like tylophorine has employed different strategies. For instance, the enantioselective synthesis of (S)-(+)-tylophorine utilized a copper(II)-catalyzed enantioselective intramolecular alkene carboamination as the key step to construct the chiral indolizidine ring. This approach differs significantly from SMTP synthesis strategies due to the structural differences between the two classes of compounds.

Optimization of Production Yields and Purity

One of the most significant advances in SMTP research has been the development of methods to dramatically increase production yields through precursor amine feeding. Traditional cultivation of S. microspora produced relatively low yields of staplabin (approximately 24 mg/L of culture). However, researchers discovered that supplementing the culture medium with specific amines could dramatically enhance the production of corresponding SMTP congeners.

A groundbreaking approach involved using a poor medium in which amine compounds were restricted but contained a specific amine to be incorporated as the N-linked side chain. This precursor amine-feeding method enabled the production of large amounts (up to 10 g/L of culture) of specific SMTP congeners quite selectively. This represents more than a 400-fold increase in yield compared to traditional methods.

Research has shown that the timing of amine feeding is critical for optimizing production. Addition of precursor amines at days 0 to 3 of culture supported selective production, while supplementation after 5 days had little or no effect. The specific amine used also dramatically affects which SMTP congener is predominantly produced.

Table 3: Effect of Precursor Amine Feeding on SMTP Production

| Precursor Amine | Primary SMTP Congener | Yield Increase | Optimal Feeding Time |

|---|---|---|---|

| 5-Aminovaleric acid | Staplabin | 7-45 fold | Days 0-3 |

| 2-Aminoethanol | SMTP-1 | 7-45 fold | Days 0-3 |

| Serine | SMTP-3 | 7-45 fold | Days 0-3 |

| Phenylalanine | SMTP-4 | 7-45 fold | Days 0-3 |

| Leucine | SMTP-5 | 7-45 fold | Days 0-3 |

| Tryptophan | SMTP-6 | 7-45 fold | Days 0-3 |

| Ornithine | SMTP-7 | 7-45 fold | Days 0-3 |

| Lysine | SMTP-8 | 7-45 fold | Days 0-3 |

Nutritional conditions significantly impact SMTP production. Studies have demonstrated that pri-SMTP accumulation is optimal when S. microspora is grown with potassium nitrate as the nitrogen source and sucrose as the carbon source. Substituting these with ammonium chloride or myo-inositol drastically reduces or eliminates pri-SMTP production. This suggests that SMTP biosynthesis may be part of the nitrogen acquisition/assimilation strategy in S. microspora when growing on non-preferred nitrogen sources.

The compartmentalization of SMTP biosynthesis also plays a role in production optimization. Pri-SMTP accumulates in specific septate cells within the fungal mycelia, and these same compartments serve as sites for pre-SMTP generation and amine capturing to form the final SMTP compounds. Understanding this spatial regulation could potentially lead to further improvements in production strategies.

Conformational Dynamics of Plasminogen Activation

Stachybotrys microspora triprenyl phenol acts as a novel zymogen modulator that fundamentally alters plasminogen conformation to enhance its susceptibility to proteolytic activation [1]. The mechanism of action involves the modulation of plasminogen's structural configuration, transforming it from a tightly closed conformation to an activation-prone open state [2]. This conformational change is mediated through specific interactions with the kringle 5 domain of plasminogen, which serves as the critical binding site for Stachybotrys microspora triprenyl phenol action [3].

The native form of human plasminogen, known as glutamic acid-plasminogen, adopts a tight spiral conformation that renders it resistant to activation by plasminogen activators [4]. This closed conformation results from intramolecular interactions between the plasminogen-apple-nematode domain and kringle 5, specifically involving lysine-50, arginine-68, and arginine-70 of the plasminogen-apple-nematode domain [4]. Stachybotrys microspora triprenyl phenol disrupts these intramolecular interactions through a cofactor-dependent mechanism that requires the presence of phospholipids or unsaturated fatty acids such as oleic acid [3] [4].

Research findings demonstrate that Stachybotrys microspora triprenyl phenol-7 enhances urokinase-catalyzed plasminogen activation by approximately 100-fold when measured using chromogenic substrate assays [5]. The cofactor-dependent effects of Stachybotrys microspora triprenyl phenol are observed with plasminogen species containing kringle 5, including glutamic acid-plasminogen, lysine-plasminogen, and mini-plasminogen, but not with micro-plasminogen which lacks intact kringle 5 [3] [4]. Size-exclusion high-performance liquid chromatography analysis reveals that Stachybotrys microspora triprenyl phenol treatment advances the elution of both glutamic acid-plasminogen and lysine-plasminogen, indicating an increase in apparent molecular volume consistent with conformational opening [4].

| Plasminogen Species | Kringle 5 Present | Stachybotrys microspora triprenyl phenol Response | Enhancement Factor |

|---|---|---|---|

| Glutamic acid-plasminogen | Yes | Strong activation enhancement | ~100-fold |

| Lysine-plasminogen | Yes | Moderate activation enhancement | ~10-fold |

| Mini-plasminogen | Yes | Activation enhancement observed | Variable |

| Micro-plasminogen | No | No activation enhancement | None |

The conformational modulation mechanism involves a multi-step process where cofactor molecules bind to a site in kringle 5 that partially overlaps with the aminohexyl site, modifying the plasminogen-apple-nematode domain to kringle 5 interaction [4]. This cofactor-modified conformation allows Stachybotrys microspora triprenyl phenol binding, which subsequently leads to large-scale conformational changes that enable robust fibrin binding and plasminogen activator-catalyzed activation [4].

Enhancement of Fibrin Binding and Thrombolytic Efficacy

Stachybotrys microspora triprenyl phenol significantly enhances the binding affinity of plasminogen to fibrin through conformational modulation, resulting in improved thrombolytic efficacy [1] [2]. The compound promotes plasminogen-fibrin binding for both glutamic acid-plasminogen and lysine-plasminogen forms, with greater enhancement observed for the former due to its initially tight conformation [4]. This enhanced binding is mediated through the exposure of lysine-binding sites within the kringle domains following conformational relaxation induced by Stachybotrys microspora triprenyl phenol [2].

Kinetic analysis demonstrates that Stachybotrys microspora triprenyl phenol treatment results in increased maximum velocity and slightly decreased Michaelis constant for plasminogen activation, leading to substantial increases in catalytic efficiency [5]. The enhancement of plasminogen activation is largely abolished in the presence of lysine analogs such as 6-aminohexanoic acid for glutamic acid-plasminogen, while lysine-plasminogen activation remains unaffected by these competitors [4]. This differential response confirms that Stachybotrys microspora triprenyl phenol acts through lysine-binding site interactions that are critical for fibrin localization.

In vivo studies using a rat pulmonary embolism model demonstrate that Stachybotrys microspora triprenyl phenol-7 enhances clot clearance rates by approximately 3-fold in the absence of exogenous plasminogen activator [5] [6]. The compound elevates plasma levels of plasmin-alpha-2-antiplasmin complex, an index of plasmin formation in vivo, by 1.5-fold in mice following intravenous administration at doses of 5 and 10 milligrams per kilogram [5] [6]. These findings indicate that Stachybotrys microspora triprenyl phenol promotes endogenous fibrinolytic activity through enhanced plasminogen localization and activation at fibrin surfaces.

| Parameter | Control | Stachybotrys microspora triprenyl phenol Treatment | Enhancement Factor |

|---|---|---|---|

| Clot clearance rate | Baseline | 3-fold increase | 3.0x |

| Plasmin-alpha-2-antiplasmin complex | Baseline | 1.5-fold increase | 1.5x |

| Fibrin binding affinity | Baseline | Significantly enhanced | Variable |

| Activation velocity | Baseline | 100-fold increase | 100x |

The thrombolytic mechanism differs fundamentally from direct plasminogen activators in that Stachybotrys microspora triprenyl phenol operates through an on-demand system that responds to the presence of fibrin and endogenous plasminogen activators [7]. This mechanism accounts for the compound's ability to promote thrombolysis while maintaining lower bleeding risks compared to conventional thrombolytic agents [7] [8]. The progressive restoration of blood flow observed with Stachybotrys microspora triprenyl phenol treatment contrasts with the rapid reperfusion seen with tissue-type plasminogen activator, suggesting a more controlled fibrinolytic process [8].

Role in Physiological and Pathological Fibrinolysis

Stachybotrys microspora triprenyl phenol plays a distinct role in both physiological and pathological fibrinolysis by enhancing the natural regulatory mechanisms of plasminogen activation while maintaining spatial and temporal control [1] [9]. Under physiological conditions, the compound promotes localized fibrinolysis through enhanced plasminogen-fibrin binding and subsequent activation by endogenous plasminogen activators, thereby supporting the body's natural hemostatic balance [4] [9].

In pathological thrombotic conditions, Stachybotrys microspora triprenyl phenol demonstrates therapeutic efficacy by promoting clot dissolution while preserving normal hemostatic function [8] [9]. Studies in embolic stroke models reveal that Stachybotrys microspora triprenyl phenol-7 decreases infarct size, neurological deficits, and edema while exhibiting a wider therapeutic time window compared to conventional thrombolytic agents [8]. The compound progressively restores blood flow and suppresses hemorrhagic transformation, which contrasts with the bleeding complications associated with direct plasminogen activators [8].

The physiological relevance of Stachybotrys microspora triprenyl phenol action is supported by its dependence on naturally occurring cofactors such as phospholipids and unsaturated fatty acids [3]. These cofactors are present in biological membranes and inflammatory environments, suggesting that the compound's activity is regulated by local tissue conditions. The requirement for cofactor interaction with kringle 5 ensures that plasminogen modulation occurs primarily in environments where fibrinolysis is physiologically appropriate [3] [4].

| Condition Type | Plasminogen State | Stachybotrys microspora triprenyl phenol Effect | Clinical Relevance |

|---|---|---|---|

| Physiological | Normal circulation | Minimal activation | Preserved hemostasis |

| Acute thrombosis | Localized at clot | Enhanced activation | Therapeutic benefit |

| Inflammatory sites | Membrane-associated | Cofactor-dependent activation | Controlled response |

| Bleeding risk areas | Normal tissue | Limited activation | Reduced complications |

Pathological fibrinolysis regulation by Stachybotrys microspora triprenyl phenol involves the integration of multiple signaling pathways beyond plasminogen modulation [1]. The compound exhibits anti-inflammatory properties through inhibition of soluble epoxide hydrolase, which contributes to the overall therapeutic efficacy in thrombotic conditions [1] [4]. This dual mechanism of action addresses both the thrombotic component through enhanced fibrinolysis and the inflammatory component through modulation of lipid mediator metabolism.

The role of Stachybotrys microspora triprenyl phenol in pathological conditions extends to various disease models including ischemic stroke, where the compound demonstrates neuroprotective effects beyond thrombolysis [8] [10]. The suppression of inflammatory cytokine expression and reduction of oxidative stress markers contribute to tissue protection during ischemic events [8]. These findings suggest that Stachybotrys microspora triprenyl phenol modulates fibrinolytic processes within a broader context of tissue homeostasis and inflammatory regulation.

Stachybotrys Microspora Triprenyl Phenol compounds exhibit remarkable dual-target pharmacological activities that position them as unique therapeutic agents with both anti-inflammatory and antioxidant properties. The molecular basis of these activities centers on the inhibition of soluble epoxide hydrolase and modulation of oxidative stress pathways, creating a synergistic therapeutic approach that addresses multiple disease mechanisms simultaneously [1] [2] [3].

Soluble Epoxide Hydrolase Inhibition Mechanisms

Structural Basis of Inhibition

SMTP compounds demonstrate sophisticated interaction patterns with soluble epoxide hydrolase, a bifunctional enzyme composed of two distinct catalytic domains. The C-terminal epoxide hydrolase domain and N-terminal phosphatase domain each exhibit unique binding characteristics with SMTP congeners, resulting in domain-specific inhibition mechanisms [1] [3] [4].

The molecular architecture of SMTP compounds, consisting of a tricyclic γ-lactam moiety, an isoprene side-chain, and an N-linked side-chain, enables selective targeting of both enzymatic activities. The core structural unit provides the primary binding interface, while the isoprene side-chain contributes significantly to cellular localization and membrane permeability [5] [6]. Structure-activity relationship studies have demonstrated that modifications to the N-linked side-chain dramatically influence both potency and selectivity toward the two distinct enzyme domains [7].

Competitive Inhibition of Epoxide Hydrolase Activity

SMTP compounds exhibit competitive inhibition of the C-terminal epoxide hydrolase domain, directly competing with the natural substrate 14,15-epoxyeicosatrienoic acid for the active site. Kinetic analysis using SMTP-0 revealed a competitive inhibition pattern with respect to 14,15-EET, demonstrating binding to the catalytic site where Asp-333 initiates the nucleophilic attack on the epoxide ring [4] [8].

The inhibitory potencies vary significantly among SMTP congeners, with SMTP-44D demonstrating the highest activity against the epoxide hydrolase domain with an IC50 of 8.8 μM, followed by SMTP-7 with IC50 values ranging from 20-27 μM [1] [3]. SMTP-0, representing the minimal core structure, exhibits an IC50 of 28 μM, establishing the baseline activity of the tricyclic framework [4].

Allosteric Modulation of Phosphatase Activity

The inhibition of the N-terminal phosphatase domain follows a distinct uncompetitive mechanism, suggesting allosteric modulation rather than direct active site competition. SMTP-0 inhibits phosphatase activity with an IC50 of 29 μM, demonstrating uncompetitive kinetics with respect to the synthetic substrate Attophos [4]. This inhibition pattern indicates that SMTP compounds bind to a site distinct from the phosphatase active site, inducing conformational changes that reduce catalytic efficiency.

The allosteric nature of phosphatase inhibition is supported by the observation that the potent competitive inhibitor of the hydrolase domain, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, does not affect the phosphatase inhibition by SMTP compounds. This suggests that SMTP molecules interact with two separate binding sites within the soluble epoxide hydrolase homodimer, enabling simultaneous but mechanistically distinct inhibition of both catalytic functions [4].

Cellular and In Vivo Validation

The physiological relevance of soluble epoxide hydrolase inhibition by SMTP compounds has been demonstrated through comprehensive cellular and animal studies. In HepG2 cells, SMTP-7, SMTP-44D, and SMTP-0 effectively suppressed the conversion of 14,15-EET to 14,15-DHET with IC50 values of 4.5, 8.8, and 1.3 mM, respectively [1]. These cellular studies confirm that the inhibitory activity observed in purified enzyme systems translates to functional modulation within the complex cellular environment.

In vivo validation was achieved through studies in wild-type mice, where SMTP-7 treatment significantly reduced 14,15-DHET levels by approximately 41% compared to vehicle controls. Importantly, this reduction was not observed in soluble epoxide hydrolase knockout mice, confirming the target specificity of SMTP action [1]. The preservation of epoxyeicosatrienoic acids through soluble epoxide hydrolase inhibition represents a critical mechanism for maintaining anti-inflammatory and vasodilatory signaling pathways.

Synergistic Anti-Inflammatory and Antioxidant Effects

Nuclear Factor-κB Pathway Modulation

SMTP compounds exert profound effects on the nuclear factor-κB signaling pathway, which serves as a central regulator of inflammatory gene expression. The anti-inflammatory mechanism involves prevention of nuclear factor-κB nuclear translocation, thereby blocking the transcriptional activation of pro-inflammatory genes [2] [9]. Studies in immortalized mouse Schwann cells demonstrated that SMTP-44D treatment significantly reduced the nuclear-to-cytosolic ratio of nuclear factor-κB subunits, indicating effective inhibition of pathway activation [2].

The downstream effects of nuclear factor-κB inhibition include substantial reductions in pro-inflammatory cytokine production. SMTP-44D treatment resulted in decreased expression of interleukin-6, monocyte chemoattractant protein-1, and matrix metalloproteinase-9 in cellular models of diabetic neuropathy [2] [9]. These cytokines play critical roles in sustaining chronic inflammatory responses and tissue damage, making their suppression a key therapeutic benefit.

Advanced Glycation End Product-RAGE Axis Suppression

The receptor for advanced glycation end products pathway represents another critical target for SMTP anti-inflammatory activity. SMTP-44D treatment significantly reduces both full-length RAGE expression and advanced glycation end product accumulation in diabetic models [2] [9] [10]. The mechanism involves disruption of the positive feedback loop whereby RAGE activation enhances both receptor expression and advanced glycation end product formation.

Molecular studies revealed that SMTP-44D decreases full-length RAGE expression, leading to reduced production of matrix metalloproteinase-9, which is responsible for generating soluble RAGE through proteolytic cleavage [2]. The resulting decrease in soluble RAGE levels represents a dual benefit, as both membrane-bound and soluble forms of the receptor contribute to inflammatory signaling and tissue damage in diabetic complications.

Coordinated Antioxidant Mechanisms

The antioxidant properties of SMTP compounds operate through multiple coordinated mechanisms that collectively reduce cellular oxidative stress. Primary among these is the inhibition of NADPH oxidase-1 expression, a key enzyme system responsible for reactive oxygen species generation in various cell types [2] [9]. SMTP-44D treatment in high glucose conditions resulted in significant reductions in NADPH oxidase-1 levels, corresponding to decreased malondialdehyde formation as a marker of lipid peroxidation.

The antioxidant effects are mechanistically linked to nuclear factor-κB pathway inhibition, as this transcription factor regulates the expression of multiple oxidative stress-related genes. By preventing nuclear factor-κB activation, SMTP compounds indirectly reduce the transcriptional upregulation of pro-oxidant enzymes while potentially enhancing the expression of antioxidant defense systems [11] [12].

Epoxyeicosatrienoic Acid-Mediated Anti-Inflammatory Signaling

The preservation of epoxyeicosatrienoic acids through soluble epoxide hydrolase inhibition contributes significantly to the anti-inflammatory effects of SMTP compounds. Epoxyeicosatrienoic acids function as potent endogenous anti-inflammatory mediators that suppress nuclear factor-κB activation, reduce cytokine production, and promote resolution of inflammatory responses [13] [14] [15]. The increased epoxyeicosatrienoic acid to dihydroxyeicosatrienoic acid ratio achieved through SMTP treatment represents a shift toward anti-inflammatory eicosanoid signaling.

Studies have demonstrated that the four major epoxyeicosatrienoic acid regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) all possess anti-inflammatory properties, though with varying potencies and tissue-specific effects [16] [15]. The ability of SMTP compounds to preserve all epoxyeicosatrienoic acid species through broad-spectrum soluble epoxide hydrolase inhibition ensures comprehensive anti-inflammatory coverage across different tissue types and inflammatory contexts.

Modulation of Oxidative Stress Pathways

Reactive Oxygen Species Regulation

SMTP compounds demonstrate sophisticated regulation of reactive oxygen species production through multiple interconnected pathways. The primary mechanism involves modulation of NADPH oxidase enzyme complexes, which represent major sources of pathological reactive oxygen species generation in various disease states [2] [9]. SMTP-44D treatment significantly reduces NADPH oxidase-1 expression in cellular models, leading to decreased superoxide anion and hydrogen peroxide production.

The regulation of reactive oxygen species extends beyond simple enzyme inhibition to include modulation of cellular redox signaling pathways. Studies have shown that SMTP compounds can influence the balance between pro-oxidant and antioxidant signaling, potentially through effects on nuclear factor-κB-dependent gene expression [11] [12]. This balanced approach ensures that physiological reactive oxygen species signaling is preserved while pathological oxidative stress is reduced.

Lipid Peroxidation Prevention

Lipid peroxidation represents a critical pathway of oxidative damage that contributes to membrane dysfunction and cellular death in various disease contexts. SMTP-44D treatment resulted in significant reductions in malondialdehyde levels, a key biomarker of lipid peroxidation, in both cellular and animal models of diabetic complications [2] [9]. This protective effect likely results from the combined action of reduced reactive oxygen species generation and enhanced cellular antioxidant capacity.

The prevention of lipid peroxidation has particularly important implications for neuronal and vascular tissues, which are highly susceptible to oxidative membrane damage. In diabetic neuropathy models, SMTP-44D treatment provided significant protection against oxidative damage to Schwann cells, which are critical for peripheral nerve function and regeneration [2]. Similar protective effects have been observed in retinal tissues, suggesting broad applicability across oxidative stress-related complications.

Cellular Stress Response Modulation

SMTP compounds influence multiple cellular stress response pathways that coordinate the cellular response to oxidative challenges. The preservation of epoxyeicosatrienoic acids through soluble epoxide hydrolase inhibition activates protective signaling cascades that enhance cellular resilience to oxidative stress [15] [17]. These pathways include activation of cytoprotective gene expression programs and enhancement of cellular repair mechanisms.

The molecular basis of stress response modulation involves complex interactions between epoxyeicosatrienoic acid signaling and transcriptional regulatory networks. Epoxyeicosatrienoic acids can activate peroxisome proliferator-activated receptor pathways, which coordinate metabolic and inflammatory responses to cellular stress [15]. Additionally, the anti-inflammatory effects of preserved epoxyeicosatrienoic acids create a favorable cellular environment for stress recovery and tissue repair processes.

Mitochondrial Function Protection

Emerging evidence suggests that SMTP compounds may provide protection for mitochondrial function under oxidative stress conditions. The relationship between epoxyeicosatrienoic acid signaling and mitochondrial bioenergetics represents an important area of investigation, as mitochondrial dysfunction is a common feature of oxidative stress-related diseases [15]. The ability of SMTP compounds to reduce overall cellular oxidative burden likely contributes to preservation of mitochondrial membrane integrity and respiratory function.

The mitochondrial protective effects may be particularly relevant in neurological applications, where mitochondrial dysfunction contributes significantly to disease progression. Studies in stroke models have demonstrated that SMTP-7 treatment provides neuroprotective effects that correlate with reduced oxidative stress markers and improved cellular bioenergetics [18] [19]. These findings suggest that the antioxidant properties of SMTP compounds extend to preservation of critical cellular organelle function under pathological conditions.